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Compound of Interest

Compound Name: 4-Hydroxy-n-methylbutanamide
CAS No.: 37941-69-8
Cat. No.: B104137
Get Quote
. J

An In-Depth Technical Guide to the Spectroscopic Interpretation of 4-Hydroxy-n-
methylbutanamide

Authored by: A Senior Application Scientist
Abstract

This guide provides a comprehensive analysis of the spectroscopic data for 4-Hydroxy-n-
methylbutanamide (CAS: 37941-69-8), a key chemical intermediate.[1] As drug development
and quality control demand unambiguous molecular characterization, a multi-technique
spectroscopic approach is essential. This document synthesizes data from Nuclear Magnetic
Resonance (*H NMR, 13C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to
build a cohesive and validated structural profile. The interpretation herein is grounded in first
principles, explaining the causal relationships between molecular structure and spectral output,
thereby offering a self-validating framework for researchers and scientists in the field.

Molecular Overview & Structure
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4-Hydroxy-n-methylbutanamide is a bifunctional molecule containing both a secondary
amide and a primary alcohol. These functional groups dictate its chemical properties and are
the primary focus of spectroscopic analysis.

Table 1: Core Molecular Properties

Property Value Source

Molecular Formula CsH11NO2 PubChem[2]

Molecular Weight 117.15 g/mol PubChem|[2]
4-hydroxy-N-

IUPAC Name ) PubChem[2]
methylbutanamide

CAS Number 37941-69-8 ChemicalBook][1]

Physical Form Solid ChemicalBook[1]

| Melting Point | 32-34 °C | Chemsrc([3] |

Caption: 2D Structure of 4-Hydroxy-n-methylbutanamide with atom numbering.

Proton Nuclear Magnetic Resonance (*H NMR)

Spectroscopy
Core Principle & Experimental Causality

1H NMR spectroscopy provides detailed information about the electronic environment of
hydrogen atoms (protons). The chemical shift () of a proton is governed by the degree of
shielding from the external magnetic field by surrounding electrons. Electronegative atoms like
oxygen and nitrogen withdraw electron density, "deshielding” nearby protons and shifting their
resonance signal to a higher frequency (downfield). Spin-spin coupling, observed as signal
splitting (multiplicity), reveals the number of protons on adjacent carbons, following the n+1
rule.

Standard Experimental Protocol

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b104137/docs?utm_src=pdf-body#spectroscopic-data-interpretation-for-4-hydroxy-n-methylbutanamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-n-methylbutanamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-n-methylbutanamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-n-methylbutanamide
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7914894.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7914894.htm
https://www.chemsrc.com/en/cas/37941-69-8_381117.html
https://www.benchchem.com/product/b104137/docs?utm_src=pdf-body#spectroscopic-data-interpretation-for-4-hydroxy-n-methylbutanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104137?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-n-methylbutanamide in
~0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds). The choice of solvent is critical;
DMSO-ds is often preferred for its ability to slow the exchange of labile -OH and -NH protons,
allowing for their observation and coupling.

o Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting
its signal to 0.0 ppm.

o Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or
higher. A higher field strength provides better signal dispersion and resolution.

o Deuterium Exchange: To confirm the identity of -OH and -NH protons, add a drop of D20 to
the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these
exchangeable protons will diminish or disappear.[4]

Data Interpretation

The structure predicts five distinct proton signals, plus two from the exchangeable N-H and O-H
groups.

Table 2: Predicted *H NMR Signal Assignments
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Label
(Protons)

H5 (N-CHs)

Chemical Shift
(6, ppm)

~2.7-2.8

Multiplicity

Doublet (d)

Integration

3H

Rationale

Alkyl group
attached to
nitrogen; split
by the single
N-H proton.

H? (-CH2-C=0)

~22-24

Triplet (1)

2H

Methylene group
alphato a
carbonyl,
deshielded. Split
by the two H3
protons.[5]

H3 (-CH2-CH2-
CHz2-)

~1.8-2.0

Quintet (quin)

2H

Methylene group
adjacent to two
other methylene
groups (H2 and
H#4).

H* (-CH2-OH)

~3.6-3.8

Triplet (t)

2H

Methylene group
attached to an
electronegative
oxygen, strongly
deshielded.[4][6]

N-H

~5.0-6.5

Broad
Singlet/Quartet

1H

Amide proton
signal. Position is
variable and
concentration-
dependent.[7]
May couple to
H>.

| O-H | ~1.0 - 5.0 | Broad Singlet | 1H | Alcohol proton signal. Position is highly variable due to
hydrogen bonding.[6][7] |
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Caption: Labeled protons for correlation with *H NMR data.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)

Spectroscopy
Core Principle & Experimental Causality

13C NMR spectroscopy maps the carbon skeleton of a molecule. Like *H NMR, chemical shifts
are determined by the electronic environment. Carbonyl carbons are highly deshielded and
appear far downfield. Carbons bonded to electronegative atoms (O, N) are also shifted
downfield compared to simple alkane carbons. Standard 3C NMR is proton-decoupled,
meaning each unique carbon atom appears as a single line.

Standard Experimental Protocol

o Sample Preparation: Use the same sample prepared for *H NMR analysis. A higher
concentration (~20-50 mg) is often beneficial due to the low natural abundance of the 3C
isotope.

e Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans is required
compared to *H NMR to achieve a good signal-to-noise ratio.

e Solvent Signal: The deuterated solvent will produce a characteristic signal (e.g., CDCls at
~77 ppm, DMSO-ds at ~39.5 ppm) that can be used for reference.

Data Interpretation

The molecule's symmetry allows for five distinct carbon signals.

Table 3: Predicted 3C NMR Signal Assignments
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Label (Carbon) Chemical Shift (3, ppm) Rationale

Carbonyl carbon of a
Ct (C=0) ~172 - 175 secondary amide, highly
deshielded.[8]

Carbon bonded to the hydroxyl
C* (-CH2-OH) ~60 - 62 oxygen, significantly
deshielded.[6][8]

Carbon alpha to the carbonyl
group.

C2 (-CH2-C=0) ~32-35

Alkane-like carbon, least
C3 (-CH2-CH2-CHz2-) ~28 - 30 )
affected by functional groups.

| C> (N-CHs) | ~25 - 27 | Methyl carbon attached to nitrogen. |

[CsH11NO2]*
m/z =117

Alpha-Cleavage (Alcohol)

[CsHoO2]* [C2HeN]*
m/z = 99 m/z = 58

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 4-hydroxy-N-methylbutyramide | 37941-69-8 [chemicalbook.com]
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o To cite this document: BenchChem. [Spectroscopic data interpretation for 4-Hydroxy-n-
methylbutanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104137/docs#spectroscopic-data-interpretation-for-4-

hydroxy-n-methylbutanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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© 2026 BenchChem. All rights reserved.

7/8

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-n-methylbutanamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-n-methylbutanamide
https://www.chemsrc.com/en/cas/37941-69-8_381117.html
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.04%3A_Chemical_Shifts_in_H_NMR__Spectroscopy
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.ucl.ac.uk/mathematical-physical-sciences/sites/mathematical_physical_sciences/files/L2_3_web.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.benchchem.com/product/b104137/docs#spectroscopic-data-interpretation-for-4-hydroxy-n-methylbutanamide
https://www.benchchem.com/product/b104137/docs#spectroscopic-data-interpretation-for-4-hydroxy-n-methylbutanamide
https://www.benchchem.com/product/b104137/docs#spectroscopic-data-interpretation-for-4-hydroxy-n-methylbutanamide
https://www.benchchem.com/product/b104137/docs#spectroscopic-data-interpretation-for-4-hydroxy-n-methylbutanamide
https://www.benchchem.com/product/b104137?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104137?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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